cr4056

Description

Properties

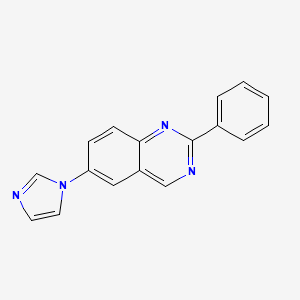

IUPAC Name |

6-imidazol-1-yl-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZGXYBGYFNSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274308 | |

| Record name | 6-(1H-Imidazol-1-yl)-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004997-71-0 | |

| Record name | 6-(1H-Imidazol-1-yl)-2-phenylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004997-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CR-4056 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004997710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1H-Imidazol-1-yl)-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CR-4056 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9SQ1X2NPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CR4056: A Novel Imidazoline I2 Ligand for the Management of Neuropathic Pain

An In-depth Technical Guide on the Mechanism of Action

Introduction

CR4056 is a novel, orally active small molecule that has demonstrated significant analgesic properties in a variety of preclinical models of inflammatory and neuropathic pain.[1][2] As a ligand for the imidazoline (B1206853) I2 receptors, this compound represents a promising therapeutic agent with a distinct mechanism of action compared to traditional analgesics.[3] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound's efficacy in neuropathic pain, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Imidazoline I2 Receptor Modulation

The primary mechanism of action of this compound is its activity as a ligand at imidazoline I2 (I2) binding sites.[1][4] While the precise nature of I2 receptors is still under investigation, they are known to be distinct from classical adrenergic and imidazoline I1 receptors.[2][5] The analgesic effects of this compound are consistently antagonized by idazoxan, a non-selective I2/α2-adrenoceptor antagonist, confirming the essential role of I2 site interaction.[1][2][4] In contrast, antagonists for α1, α2, or I1 receptors do not significantly block this compound's analgesic activity.[1]

Signaling Pathways

The binding of this compound to I2 receptors initiates a cascade of downstream effects contributing to its analgesic properties. The key identified pathways include:

-

Modulation of Monoamine Oxidase A (MAO-A): this compound selectively inhibits the activity of human recombinant MAO-A in a concentration-dependent manner.[1][2][6] This inhibition leads to an increase in norepinephrine (B1679862) (NE) levels in the cerebral cortex and lumbar spinal cord.[1][2][6] Elevated norepinephrine in these regions is known to play a crucial role in descending inhibitory pain pathways.

-

Inhibition of PKCε Translocation: In sensory neurons, this compound has been shown to be a potent and rapidly acting inhibitor of Protein Kinase C epsilon (PKCε) translocation.[5][7] The activation and translocation of PKCε are critical cellular events involved in peripheral sensitization and the amplification of pain signals.[7][8] This inhibitory effect of this compound on PKCε is blocked by pertussis toxin (PTX), suggesting the involvement of a Gi/o protein-coupled receptor.[7]

-

Modulation of NMDA Receptor Activity: Recent studies have revealed that this compound can modulate the activity of N-methyl-D-aspartate (NMDA) receptors.[7][8] In spinal cord slices, this compound inhibits NMDA-mediated currents and depresses high-frequency firing activity in lamina II neurons.[7] This suggests that this compound may also exert its analgesic effects by dampening central sensitization, a key feature of neuropathic pain driven by NMDA receptor hyperactivity.[7][8]

Quantitative Preclinical Efficacy

This compound has demonstrated dose-dependent efficacy in reversing mechanical hyperalgesia and allodynia in multiple rat models of neuropathic and inflammatory pain.

| Pain Model | Species | Effect | Effective Dose (ED50) | Route | Citation |

| Capsaicin-Induced Neurogenic Pain | Rat | Reversal of mechanical hyperalgesia | 4.1 mg/kg | p.o. | [1][2] |

| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Rat | Reversal of mechanical hyperalgesia | 5.8 mg/kg | p.o. | [1][2] |

| Streptozotocin-Induced Diabetic Neuropathic Pain | Rat | Reversal of mechanical hyperalgesia | Not explicitly stated, but 60 mg/kg completely reversed hyperalgesia | p.o. | [1] |

| Bortezomib-Induced Painful Neuropathy | Rat | Reversal of allodynia | Minimum effective dose of 0.6 mg/kg | Not specified | [9] |

| Acid-Induced Muscle Allodynia | Rat | Reversal of allodynia | 6 mg/kg showed similar efficacy to 30 mg/kg gabapentin | p.o. | [1] |

| Postoperative Pain (Plantar Incision) | Rat | Reversal of mechanical hyperalgesia | 4.9 mg/kg | p.o. | [10] |

Experimental Protocols and Visualizations

Animal Models of Neuropathic Pain

-

Streptozotocin (STZ)-Induced Diabetic Neuropathy: This model is induced by a single intraperitoneal injection of STZ, which selectively destroys pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia. The resulting diabetic state leads to the development of peripheral neuropathy, characterized by mechanical hyperalgesia.[1]

-

Bortezomib-Induced Painful Neuropathy: This model mimics the painful peripheral neuropathy experienced by patients undergoing chemotherapy with the proteasome inhibitor bortezomib. Rats are chronically administered bortezomib, leading to the development of allodynia.[9]

-

Capsaicin-Induced Neurogenic Pain: An intraplantar injection of capsaicin (B1668287) is used to induce acute neurogenic inflammation and mechanical hyperalgesia. This model is useful for studying the peripheral mechanisms of pain.[1]

-

Acid-Induced Muscle Allodynia: This model involves the injection of acidic saline into the gastrocnemius muscle, leading to the development of mechanical allodynia in the ipsilateral and contralateral hind paws. It is a model of widespread muscle pain.[1]

Behavioral Assays

-

Randall-Selitto Test: This test is used to assess mechanical hyperalgesia. An increasing pressure is applied to the animal's paw, and the pressure at which the animal withdraws its paw is recorded as the paw withdrawal threshold.[1]

-

Von Frey Test: This test is used to measure mechanical allodynia. Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the stimulus intensity required to elicit a withdrawal response.[11]

Signaling Pathway Diagrams

Caption: Proposed mechanism of action of this compound in neuropathic pain.

Experimental Workflow Diagram

Caption: General experimental workflow for preclinical evaluation of this compound.

Synergistic Effects and Clinical Development

This compound has been shown to have a synergistic interaction with morphine, suggesting that combination therapy could be a viable strategy to achieve optimal analgesia with lower doses of each drug, potentially reducing side effects.[1][4] this compound has successfully completed Phase I studies for tolerability and pharmacokinetics in healthy volunteers and has entered Phase II clinical trials for osteoarthritis pain.[4][10][12] While initially under development for neuropathic pain and fibromyalgia, the current focus appears to be on osteoarthritis and post-operative pain.[12]

Conclusion

This compound is a promising analgesic agent with a novel mechanism of action centered on the imidazoline I2 receptor. Its ability to modulate multiple key pathways involved in pain processing, including MAO-A, PKCε, and NMDA receptors, underscores its potential as a broad-spectrum analgesic. The robust preclinical data in various models of neuropathic pain, coupled with a favorable safety profile in early clinical trials, positions this compound as a significant candidate for the treatment of chronic pain conditions. Further research into the intricate molecular interactions of this compound will continue to elucidate its full therapeutic potential.

References

- 1. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of imidazoline I2 binding sites by this compound relieves postoperative hyperalgesia in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]

- 9. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

- 11. Antihyperalgesic effects of imidazoline I2 receptor ligands in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CR-4056 by Rottapharm Biotech for Osteoarthritis Pain: Likelihood of Approval [pharmaceutical-technology.com]

CR4056: A Technical Overview of its Interaction with the Imidazoline I2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR4056 is a novel, first-in-class analgesic agent that primarily exerts its effects through interaction with the imidazoline (B1206853) I2 (I2) receptor.[1][2] This technical guide provides an in-depth analysis of the binding affinity of this compound for the I2 receptor, explores its mechanism of action, and details the experimental protocols used to characterize this interaction. This compound has demonstrated significant analgesic properties in various animal models of inflammatory and neuropathic pain and has undergone Phase II clinical trials for the treatment of pain associated with knee osteoarthritis.[3][4][5][6]

Core Interaction: Binding Affinity for the I2 Imidazoline Receptor

This compound interacts competitively with imidazoline I2 binding sites.[7] The affinity of this compound for the I2 receptor has been quantified through radioligand binding assays. These studies are crucial for understanding the potency and selectivity of the compound.

Quantitative Binding Data

The following table summarizes the key binding affinity data for this compound.

| Compound | Radioligand | Preparation | Affinity (IC50) | Reference |

| This compound | [3H]2-BFI | Not Specified | 596 ± 76 nM | [8] |

IC50 (half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the binding of the radioligand [3H]2-BFI to the I2 receptor.

Mechanism of Action and Signaling Pathways

The precise signaling pathway of the I2 imidazoline receptor is still under investigation, making it a subject of ongoing research.[3] However, studies involving this compound have provided significant insights into its downstream effects.

One of the key mechanisms identified is the inhibition of Protein Kinase C epsilon (PKCε) translocation.[1][2] This effect is rapid, long-lasting, and has been observed both in vitro in sensory neurons and in vivo in animal models of inflammatory pain.[2] The inhibition of PKCε translocation by this compound is blocked by pertussis toxin, which strongly suggests the involvement of Gi proteins in the signaling cascade.[1][2]

Interestingly, the analgesic effect of this compound appears to be independent of α2-adrenergic receptors, but its effect on capsaicin-induced mechanical hyperalgesia is antagonized by idazoxan (B1206943), a non-selective I2 and α2-adrenergic antagonist.[8] This suggests that the primary analgesic action is mediated through the I2 receptor.

Furthermore, this compound has been shown to allosterically inhibit the activity of human recombinant monoamine oxidase-A (MAO-A) and can increase norepinephrine (B1679862) levels in the cerebral cortex and spinal cord.[9] This modulation of the monoaminergic system is another potential contributor to its analgesic effects.[4][10]

Some research also indicates that this compound can modulate NMDA receptor activity, suggesting a broader mechanism of action that may contribute to its analgesic and neuroprotective properties.[11]

Signaling Pathway Diagram

Caption: Proposed signaling pathways for this compound's analgesic effects.

Experimental Protocols

The characterization of this compound's binding affinity for the I2 imidazoline receptor is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on standard pharmacological practices and the information available.

Radioligand Binding Assay for I2 Receptor Affinity

Objective: To determine the binding affinity (IC50) of this compound for the imidazoline I2 receptor by measuring its ability to displace a known I2-selective radioligand.

Materials:

-

Test Compound: this compound

-

Radioligand: [3H]2-(2-benzofuranyl)-2-imidazoline ([3H]2-BFI)

-

Tissue Preparation: Homogenates from a tissue source rich in I2 receptors (e.g., rat brain cortex or liver).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled I2 ligand (e.g., idazoxan or 2-BFI) to determine non-specific binding.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Liquid Scintillation Counter

Procedure:

-

Tissue Homogenization: The selected tissue is homogenized in ice-cold assay buffer and centrifuged. The resulting pellet containing the membrane fraction is resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Incubation: In test tubes, the following are added in order:

-

Assay buffer

-

A fixed concentration of [3H]2-BFI.

-

Increasing concentrations of the test compound, this compound (for the competition curve).

-

For total binding tubes, only buffer and radioligand are added.

-

For non-specific binding tubes, buffer, radioligand, and a high concentration of a non-labeled I2 ligand are added.

-

The reaction is initiated by adding the membrane homogenate.

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competition assay (specific binding at different concentrations of this compound) are plotted as a percentage of specific binding versus the log concentration of this compound.

-

A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value is determined.

-

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a promising analgesic compound that exerts its effects primarily through the imidazoline I2 receptor. Its binding affinity in the sub-micromolar range, coupled with its unique mechanism of action involving the inhibition of PKCε translocation and modulation of the monoaminergic system, distinguishes it from conventional analgesics. Further research into the intricacies of the I2 receptor signaling pathway will undoubtedly provide a more complete understanding of this compound's therapeutic potential and may pave the way for the development of a new class of pain therapeutics.

References

- 1. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Randomized, Placebo-Controlled, Double-Blind, Phase II Clinical Trial of the First-in-Class Imidazoline-2 Receptor Ligand this compound in Pain from Knee Osteoarthritis and Disease Phenotypes - ACR Meeting Abstracts [acrabstracts.org]

- 5. Efficacy and safety of the first-in-class imidazoline-2 receptor ligand this compound in pain from knee osteoarthritis and disease phenotypes: a randomized, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Rottapharm Biotech’s analgesic this compound meets the right OA phenotype - Rottapharm Biotech [rottapharmbiotech.com]

- 11. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]

CR4056: An In-Depth Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR4056 is a first-in-class, orally active, non-opioid analgesic agent that has demonstrated significant efficacy in a range of preclinical pain models and has shown promise in clinical trials for osteoarthritis pain.[1][2] Its unique mechanism of action, targeting multiple key nodes in pain signaling pathways, distinguishes it from conventional analgesics. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Downstream Signaling Pathways of this compound

This compound exerts its analgesic effects through a multi-faceted mechanism involving at least three primary downstream signaling pathways:

-

Modulation of the Monoaminergic System via MAO-A Inhibition: this compound acts as a selective, allosteric inhibitor of Monoamine Oxidase A (MAO-A).[1][3][4] This inhibition leads to a significant increase in the levels of norepinephrine (B1679862) in key areas of the central nervous system, such as the cerebral cortex and spinal cord.[1][3] The elevated norepinephrine levels enhance the descending noradrenergic inhibitory pain pathway, a crucial endogenous mechanism for pain control.

-

Inhibition of Protein Kinase C Epsilon (PKCε) Translocation: In sensory neurons, this compound potently inhibits the translocation of PKCε from the cytosol to the cell membrane, a critical step in the sensitization of nociceptors during inflammation.[5][6] This effect is rapid, long-lasting, and mediated through a Gi protein-coupled pathway, independent of α2-adrenoceptors and idazoxan-sensitive I2 binding sites.[5]

-

Negative Allosteric Modulation of NMDA Receptors: this compound functions as a non-competitive, voltage-independent antagonist of N-methyl-D-aspartate (NMDA) receptors.[7][8][9] It displays a higher potency for NMDA receptors containing the GluN2B subunit.[7][8] By dampening NMDA receptor activity, this compound reduces the hyperexcitability of dorsal horn neurons, a key contributor to central sensitization and chronic pain states.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound.

| Parameter | Value | Species/Model | Reference |

| MAO-A Inhibition | |||

| Norepinephrine Increase (Cerebral Cortex) | 63.1% ± 4.2% | Rat | [1][3] |

| Norepinephrine Increase (Lumbar Spinal Cord) | 51.3% ± 6.7% | Rat | [1][3] |

| Analgesic Efficacy | |||

| ED50 (CFA-induced inflammatory pain) | 5.8 mg/kg (p.o.) | Rat | [3] |

| ED50 (Capsaicin-induced hyperalgesia) | 4.1 mg/kg (p.o.) | Rat | [1][3] |

| ED100 (Capsaicin-induced hyperalgesia) | 17.9 mg/kg (p.o.) | Rat | [3] |

| NMDA Receptor Modulation | |||

| IC50 (NMDA-evoked current reduction) | 5.3 ± 0.1 µM | Rat cortical neurons | [7][8] |

Signaling Pathway Diagrams

References

- 1. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. boa.unimib.it [boa.unimib.it]

- 3. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]

- 8. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Profile of CR4056 in Preclinical Models of Alzheimer's Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CR4056, a novel I2-imidazoline ligand, has demonstrated significant neuroprotective potential in preclinical models of Alzheimer's disease (AD). This technical guide synthesizes the available data on this compound, focusing on its efficacy in the 5xFAD mouse model. Key findings indicate that this compound ameliorates cognitive deficits, modulates neuroinflammation, and restores blood-brain barrier integrity. Notably, these effects appear to be independent of direct amyloid-beta plaque reduction. The proposed mechanism of action involves the modulation of NMDA receptor activity. This document provides a detailed examination of the experimental protocols, quantitative outcomes, and putative signaling pathways associated with this compound's neuroprotective effects.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies have shown limited efficacy, highlighting the urgent need for novel drug candidates with distinct mechanisms of action. This compound has emerged as a promising compound, demonstrating therapeutic potential beyond its established analgesic properties. This guide provides an in-depth analysis of the preclinical evidence supporting the neuroprotective role of this compound in the context of AD.

In Vivo Efficacy in the 5xFAD Mouse Model

The primary evidence for the neuroprotective effects of this compound in an AD model comes from studies utilizing the 5xFAD transgenic mouse. This model is characterized by the rapid accumulation of Aβ plaques and associated cognitive deficits.

Amelioration of Cognitive Deficits

Sub-chronic oral administration of this compound (30 mg/kg for 10 days) to 6-month-old 5xFAD mice resulted in a significant improvement in recognition memory, as assessed by the Novel Object Recognition (NOR) test.[1][2][3] This cognitive enhancement was observed in the transgenic mice but not in their wild-type littermates, suggesting that the beneficial effects of this compound are specific to the pathological context of AD.[1][2][3]

Modulation of Neuroinflammation

Neuroinflammation is a key component of AD pathology, involving the activation of microglia and astrocytes. This compound treatment demonstrated a significant modulatory effect on these glial cells.

-

Microglia: Treatment with this compound led to a suppression of pro-inflammatory activated microglia in the cortex of 5xFAD mice.[1][3]

-

Astrocytes: An increased density of astrocytes was observed in this compound-treated 5xFAD mice.[1][3] Furthermore, the expression of Apolipoprotein E (ApoE), which is primarily produced by astrocytes and plays a role in Aβ clearance, was also increased.[1][3]

Restoration of Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is often compromised in AD, leading to the extravasation of blood components into the brain parenchyma. In 5xFAD mice, this compound treatment restored BBB integrity by reducing the extravasation of fibrinogen.[1][2]

Effect on Amyloid-Beta Pathology

Interestingly, the neuroprotective effects of this compound were not associated with a reduction in Aβ plaque burden. Immunohistochemical analysis revealed no significant changes in the levels or deposition of Aβ in the brains of this compound-treated 5xFAD mice compared to vehicle-treated controls.[1]

Effect on Tau Pathology

Current literature available through comprehensive searches does not provide any data on the direct effects of this compound on tau pathology, including the phosphorylation or aggregation of tau protein, in any Alzheimer's disease models. This represents a significant gap in the understanding of its full neuroprotective profile.

Mechanism of Action

While the complete picture of this compound's mechanism of action is still under investigation, evidence points towards the modulation of the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity and excitotoxicity.

NMDA Receptor Modulation

In primary cultures of cortical neurons, this compound has been shown to decrease NMDA-elicited currents in a dose-dependent manner, with an IC50 of 5.3 ± 0.1 µM.[4][5] This antagonism is reversible, non-competitive, and voltage-independent.[4][5] The effect of this compound is dependent on the concentration of the NMDAR co-agonist glycine (B1666218), suggesting an interaction with the glycine binding site.[1][6] This modulation of NMDAR activity may contribute to its neuroprotective effects by preventing excitotoxicity, a major contributor to neuronal damage in AD.

I2-Imidazoline and Sigma-1 Receptor Binding

This compound is classified as an I2-imidazoline ligand. While the precise role of I2 receptors in the central nervous system is not fully elucidated, ligands for these receptors have been shown to possess neuroprotective properties. There is currently no direct evidence from the reviewed literature detailing the specific binding affinity and functional activity of this compound at the sigma-1 receptor in the context of Alzheimer's disease models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in the 5xFAD mouse model.

Table 1: Effects of this compound on Cognitive Function

| Parameter | Animal Model | Treatment Group | Outcome | Statistical Significance | Reference |

| Recognition Memory (NOR Test) | 6-month-old 5xFAD mice | Vehicle | Impaired | - | [1][3] |

| This compound (30 mg/kg) | Improved | p < 0.05 | [1][3] |

Table 2: Effects of this compound on Neuroinflammation

| Parameter | Brain Region | Treatment Group | Outcome | Statistical Significance | Reference |

| Pro-inflammatory Microglia | Cortex | Vehicle vs. This compound | Suppression | Not specified | [1][3] |

| Astrocyte Density | Cortex | Vehicle vs. This compound | Increased | Not specified | [1][3] |

| ApoE Expression | Not specified | Vehicle vs. This compound | Increased | Not specified | [1][3] |

Table 3: Effects of this compound on Blood-Brain Barrier Integrity

| Parameter | Brain Region | Treatment Group | Outcome | Statistical Significance | Reference |

| Fibrinogen Extravasation | Cortex | Vehicle vs. This compound | Reduced | Not specified | [1][2] |

Table 4: Effects of this compound on Amyloid-Beta Pathology

| Parameter | Brain Region | Treatment Group | Outcome | Statistical Significance | Reference |

| Aβ Plaque Burden | Cortex & Hippocampus | Vehicle vs. This compound | No significant change | Not significant | [1] |

| Aβ Levels | Cortex & Hippocampus | Vehicle vs. This compound | No significant change | Not significant | [1] |

Experimental Protocols

Animal Model

-

Model: 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial AD mutations.[7]

-

Age: 6 months, an age at which these mice exhibit significant Aβ deposition and cognitive deficits.[1][3]

Drug Administration

-

Compound: this compound

-

Dosage: 30 mg/kg

-

Route of Administration: Oral gavage

Behavioral Assessment

-

Test: Novel Object Recognition (NOR) test.

-

Procedure: Mice were habituated to an open-field arena. During the training phase, two identical objects were placed in the arena, and the time spent exploring each object was recorded. In the testing phase, one of the objects was replaced with a novel object, and the exploration time for both the familiar and novel objects was measured. An increased exploration time of the novel object is indicative of intact recognition memory.[8]

Immunohistochemistry

-

Tissue Preparation: Brains were fixed, sectioned, and stained with specific antibodies.

-

Markers:

-

Quantification: Stained sections were imaged, and the area of immunoreactivity was quantified using image analysis software.[3]

Electrophysiology

-

Preparation: Primary cortical neuron cultures.

-

Technique: Whole-cell patch-clamp recordings.

-

Procedure: NMDA-evoked currents were elicited by the application of NMDA and glycine. The effect of this compound on these currents was measured at various concentrations.[5][6]

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.

Caption: Proposed mechanism of this compound via NMDA receptor modulation.

Caption: this compound's modulation of microglia and astrocytes.

Caption: Experimental workflow for in vivo studies of this compound.

Conclusion and Future Directions

This compound demonstrates a compelling neuroprotective profile in a preclinical model of Alzheimer's disease. Its ability to improve cognitive function, reduce neuroinflammation, and restore BBB integrity, all without directly targeting amyloid-beta plaques, suggests a novel and potentially valuable therapeutic mechanism. The modulation of NMDA receptor activity provides a plausible explanation for these beneficial effects.

However, several key areas require further investigation. The absence of data on the effect of this compound on tau pathology is a critical knowledge gap that needs to be addressed to fully understand its disease-modifying potential. Furthermore, a more detailed characterization of its interaction with I2-imidazoline and sigma-1 receptors in the context of neurodegeneration would provide a more complete mechanistic understanding. Future studies should aim to elucidate the downstream signaling cascades affected by this compound and explore its efficacy in other AD models that recapitulate different aspects of the disease, including tau pathology. Continued research into this compound is warranted to determine its potential as a novel therapeutic agent for Alzheimer's disease.

References

- 1. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. I2-Imidazoline Ligand this compound Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. I2-Imidazoline Ligand this compound Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Cell Cycle Inhibitors on Tau Phosphorylation in N2aTau3R Cells - PMC [pmc.ncbi.nlm.nih.gov]

CR4056 and the Inhibition of PKCε Translocation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C epsilon (PKCε) is a critical signaling molecule implicated in a variety of cellular processes, most notably in the sensitization of nociceptors, which contributes to inflammatory and neuropathic pain states.[1] The translocation of PKCε from the cytoplasm to the cell membrane is a key step in its activation. CR4056, a novel imidazoline-2 (I2) receptor ligand, has emerged as a potent analgesic that exerts its effects through the inhibition of this translocation process.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for studying PKCε translocation, and a summary of the relevant quantitative data.

Mechanism of Action: this compound Inhibition of PKCε Translocation

Inflammatory mediators, such as bradykinin (B550075) and prokineticin 2 (PK2), bind to their respective G-protein coupled receptors (GPCRs), primarily Gq-coupled receptors. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG directly activates PKCε, causing its translocation to the plasma membrane where it can phosphorylate downstream targets, leading to neuronal sensitization and the perception of pain.[4]

This compound inhibits this cascade by acting on a distinct signaling pathway. As an I2 imidazoline (B1206853) receptor ligand, this compound is proposed to activate a Gi/o-protein coupled receptor.[2][3] The activation of this Gi/o pathway leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels and subsequently the activity of Protein Kinase A (PKA). This ultimately interferes with the signaling cascade that promotes PKCε translocation. The inhibitory effect of this compound on PKCε translocation is completely blocked by pertussis toxin, a specific inhibitor of Gi/o proteins, confirming this mechanism.[2][3] Notably, the action of this compound is independent of α2-adrenoceptors.[2][3]

Signaling Pathway Diagrams

References

- 1. Neurokinin-1 Receptor Enhances TRPV1 Activity in Primary Sensory Neurons via PKCε: A Novel Pathway for Heat Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

CR4056: A Novel Modulator of Microglial Activation in Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

CR4056, an I2-imidazoline receptor ligand, has emerged as a promising therapeutic candidate with potent analgesic and neuroprotective properties.[1][2][3][4] Recent studies have elucidated its significant impact on microglial activation, a key process in the neuroinflammatory cascade associated with neurodegenerative diseases such as Alzheimer's disease (AD).[5][6][7] This technical guide provides a comprehensive overview of the effects of this compound on microglia, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols utilized in these seminal studies.

Core Mechanism of Action: Suppression of Pro-inflammatory Microglia

This compound exerts its effects on microglia primarily by suppressing their pro-inflammatory activation.[5][6][7] This is characterized by a reduction in the density of activated microglia and a decrease in the production of pro-inflammatory cytokines.[5][7] Morphological analysis of microglia in preclinical models has shown that this compound promotes a shift from an amoeboid, activated state to a more ramified, resting state.[5] Furthermore, this compound has been observed to influence the phagocytic profile of microglia, as indicated by changes in the expression of the marker CD68.[5][7]

Quantitative Data on the Effects of this compound on Microglial Activation

The anti-inflammatory effects of this compound on microglia have been quantified in the 5xFAD mouse model of Alzheimer's disease. Sub-chronic oral administration of this compound (30 mg/kg for 10 days) resulted in significant changes in key markers of neuroinflammation.

| Parameter | Brain Region | Treatment Group | Result | Percentage Change | p-value | Reference |

| Iba-1 positive area coverage | Cortex | This compound | Reduced | Data not specified | < 0.05 | [5] |

| TNFα levels | Cortex | This compound | Reduced | ~25% reduction | < 0.05 | [5] |

| TNFα levels | Hippocampus | This compound | Reduced | ~30% reduction | < 0.05 | [5] |

| IL-1β levels | Cortex | This compound | No significant change | - | - | [5] |

| IL-1β levels | Hippocampus | This compound | No significant change | - | - | [5] |

| IL-6 levels | Cortex | This compound | No significant change | - | - | [5] |

| IL-6 levels | Hippocampus | This compound | No significant change | - | - | [5] |

Signaling Pathways Modulated by this compound

The mechanism of action of this compound involves the modulation of at least two key signaling pathways implicated in neuroinflammation and microglial activation.

NMDA Receptor Inhibition

This compound has been shown to inhibit NMDA receptor (NMDAR) activity.[1][2] NMDARs are present on microglia and their activation can contribute to a pro-inflammatory response.[1] By inhibiting microglial NMDARs, this compound may suppress downstream signaling cascades that lead to the production of inflammatory mediators.[1]

Caption: this compound-mediated inhibition of microglial NMDA receptors.

PKCε Translocation Inhibition

This compound also inhibits the translocation of Protein Kinase C epsilon (PKCε), a key event in inflammatory pain signaling.[8][9] This action is dependent on Gi proteins, suggesting the involvement of a G-protein coupled receptor.[8][9] While this mechanism has been primarily studied in sensory neurons, its potential role in modulating microglial function warrants further investigation.

Caption: this compound signaling via Gi protein to inhibit PKCε translocation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and microglial activation.

Animal Model and Drug Administration

-

Animal Model: 6-month-old 5xFAD transgenic mice, a model for Alzheimer's disease.[5][6]

-

Drug Administration: Sub-chronic oral administration of this compound at a dose of 30 mg/kg for 10 consecutive days.[5][6] A vehicle control group is run in parallel.

Immunohistochemistry for Microglial Markers

-

Objective: To visualize and quantify the density and morphology of microglia.

-

Tissue Preparation:

-

Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Brains are dissected and post-fixed in 4% PFA overnight at 4°C.

-

Brains are then cryoprotected by immersion in a 30% sucrose (B13894) solution in PBS until they sink.

-

Coronal sections (e.g., 30 µm thick) are cut using a cryostat.

-

-

Immunostaining:

-

Sections are washed in PBS.

-

Permeabilization and blocking are performed using a solution of PBS containing 0.3% Triton X-100 and 5% normal goat serum for 1 hour at room temperature.

-

Sections are incubated with primary antibodies against Iba-1 (a pan-microglial marker) and CD68 (a marker for phagocytic microglia) overnight at 4°C.

-

After washing in PBS, sections are incubated with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

-

Sections are counterstained with a nuclear stain (e.g., DAPI).

-

Sections are mounted on slides and coverslipped with mounting medium.

-

-

Image Analysis:

-

Images are acquired using a confocal microscope.

-

The area covered by Iba-1 positive staining is quantified using image analysis software (e.g., ImageJ, HALO).

-

Morphological analysis of microglia can be performed to assess process length and cell body area.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Objective: To quantify the levels of pro-inflammatory cytokines in brain tissue.

-

Sample Preparation:

-

Cortex and hippocampus are dissected from fresh, non-perfused brains.

-

Tissues are homogenized in a lysis buffer containing protease inhibitors.

-

Homogenates are centrifuged, and the supernatant (protein lysate) is collected.

-

Total protein concentration is determined using a protein assay (e.g., BCA assay).

-

-

ELISA Procedure:

-

Commercial ELISA kits for TNFα, IL-1β, and IL-6 are used according to the manufacturer's instructions.

-

Briefly, protein lysates are added to antibody-coated plates and incubated.

-

After washing, a detection antibody is added, followed by a substrate solution.

-

The colorimetric reaction is stopped, and the absorbance is read using a microplate reader.

-

Cytokine concentrations are calculated based on a standard curve and normalized to the total protein concentration of the sample.

-

References

- 1. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]

- 2. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. I2-Imidazoline Ligand this compound Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. I2-Imidazoline Ligand this compound Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of CR4056: A Technical Guide

CR4056 is a novel, orally active analgesic drug candidate that has demonstrated significant efficacy in a wide range of preclinical pain models. Its primary mechanism of action is as a ligand for the imidazoline (B1206853) I2 receptor.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, efficacy in various animal models, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound's analgesic properties are primarily mediated through its interaction with I2 imidazoline binding sites.[2] This interaction leads to a cascade of downstream effects, including the modulation of monoamine oxidase A (MAO-A) activity and the enhancement of the noradrenergic descending pain pathway.

Interaction with Imidazoline I2 Receptors and MAO-A

This compound is a selective ligand for the imidazoline I2 receptor.[3][4][5] It has been shown to competitively interact with I2 binding sites and allosterically inhibit the activity of human recombinant MAO-A.[6] This selective inhibition of MAO-A leads to an increase in the synaptic levels of norepinephrine (B1679862) in the central nervous system.[3][4][5][7]

A sub-chronic, four-day oral treatment with this compound in rats resulted in a significant increase in norepinephrine (NE) tissue levels in both the cerebral cortex (63.1% ± 4.2%) and the lumbar spinal cord (51.3% ± 6.7%).[3][4][7][8]

Interaction with the Opioid System

While this compound has no direct affinity for opioid receptors, it exhibits a significant synergistic interaction with morphine in various pain models.[2][7][9] This synergy suggests a potential for combination therapy to enhance analgesic efficacy while potentially reducing the required dose of opioids and their associated side effects.[9] The analgesic effects of this compound are not blocked by the opioid antagonist naloxone, indicating that its primary mechanism is independent of the opioid system.[7][9]

In Vivo Efficacy

This compound has demonstrated broad-spectrum analgesic activity in multiple well-established animal models of pain, including inflammatory, neuropathic, and osteoarthritis pain.

Inflammatory Pain Models

Complete Freund's Adjuvant (CFA) Model: In the CFA-induced inflammatory pain model in rats, oral administration of this compound produced a dose-dependent reduction in mechanical hyperalgesia.[3][4][5][7][8]

Capsaicin-Induced Neurogenic Pain Model: In a model of acute neurogenic inflammation induced by capsaicin (B1668287) injection in the rat hind paw, this compound completely blocked mechanical hyperalgesia.[3][4][5][7][8] The analgesic effect in this model was dose-dependently antagonized by idazoxan, a non-selective I2/α2 antagonist, further supporting the role of I2 receptors in its mechanism of action.[3][4][5][7][8]

Neuropathic Pain Models

This compound has shown significant efficacy in attenuating mechanical hyperalgesia and allodynia in rat models of neuropathic pain.[3][4][5][7][8] This includes models of diabetic neuropathy and chemotherapy-induced neuropathic pain.[6][10]

Osteoarthritis (OA) Pain Models

In two distinct rat models of osteoarthritis, the monosodium iodoacetate (MIA) model and the medial meniscal tear (MMT) model, this compound demonstrated significant and dose-dependent analgesic effects.[2][11] In the MIA model, both acute and repeated administration of this compound reduced allodynia and hyperalgesia.[2] In the MMT model, repeated treatment with this compound significantly reduced the progression of pain behavior, an effect not observed with the NSAID naproxen (B1676952).[2]

Postoperative Pain Model

In a rat model of postoperative pain, oral administration of this compound dose-dependently reversed mechanical hyperalgesia in both male and female rats.[9]

Quantitative Efficacy Data

The following tables summarize the key quantitative efficacy data for this compound in various preclinical pain models.

| Model | Species | Endpoint | ED50 (mg/kg, p.o.) | ED100 (mg/kg, p.o.) | Reference |

| Inflammatory Pain | |||||

| Complete Freund's Adjuvant (CFA) | Rat | Mechanical Hyperalgesia | 5.8 | 22.3 | [3][4][7][8] |

| Acute Capsaicin | Rat | Mechanical Hyperalgesia | 4.1 | 17.9 | [3][4][7][8] |

| Postoperative Pain | |||||

| Incisional Pain (Male) | Rat | Mechanical Hyperalgesia | 1.63 | - | [9] |

| Incisional Pain (Female) | Rat | Mechanical Hyperalgesia | 0.93 | - | [9] |

| Model | Species | Dosing Regimen | Outcome | Reference |

| Osteoarthritis Pain | ||||

| MIA Model (Acute) | Rat | 2 and 6 mg/kg, p.o. | Significant reduction in allodynia and hyperalgesia | [2] |

| MIA Model (Repeated) | Rat | Daily for 7 days | Significant anti-allodynic and anti-hyperalgesic effects | [2] |

| MMT Model (Repeated) | Rat | Daily for 14 days | Significantly reduced progression of pain behavior | [2] |

| Neuropathic Pain | ||||

| Bortezomib-induced | Rat | 0.6 mg/kg, p.o. | Minimum effective dose to reverse allodynia | [10] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Assays

Binding to Imidazoline I2 Receptors:

-

Tissue Preparation: Whole brains from male Wistar rats (minus cerebellum) were homogenized. The membrane fraction was isolated through a series of centrifugations.

-

Binding Assay: Aliquots of the membrane suspension were incubated with 2.5 nM [3H]2-BFI (a specific I2 radioligand) in the presence or absence of varying concentrations of this compound.

-

Detection: The amount of bound radioligand was measured to determine the inhibitory concentration (IC50) of this compound.[7]

MAO Functional Assays:

-

Enzyme Source: Human recombinant MAO-A and MAO-B enzymes were used.

-

Assay Principle: A luminogenic substrate is oxidized by MAO, and the resulting product is measured via a coupled reaction that produces light.

-

Measurement: Luminescence was measured to determine the IC50 values of this compound for MAO-A and MAO-B inhibition.[7]

References

- 1. CR-4056 - Wikipedia [en.wikipedia.org]

- 2. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. boa.unimib.it [boa.unimib.it]

- 7. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Modulation of imidazoline I2 binding sites by this compound relieves postoperative hyperalgesia in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

CR4056 for Inflammatory Pain: A Technical Review of Preclinical and Clinical Evidence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CR4056 is a novel, first-in-class imidazoline-2 (I2) receptor ligand with demonstrated analgesic properties in a range of preclinical models of inflammatory and neuropathic pain. Its mechanism of action is multifactorial, involving the modulation of key signaling pathways implicated in pain transmission and sensitization. This technical guide provides a comprehensive review of the existing preclinical and clinical data on this compound, with a focus on its potential as a therapeutic for inflammatory pain. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough understanding of the compound's pharmacological profile for the scientific community.

Introduction

Inflammatory pain remains a significant clinical challenge, with a substantial need for novel non-opioid analgesics with improved efficacy and safety profiles. This compound (2-phenyl-6-(1H-imidazol-1yl) quinazoline) has emerged as a promising candidate, demonstrating potent analgesic effects in various animal models.[1][2] The primary mechanism of action is believed to be mediated through its interaction with imidazoline-2 (I2) receptors, leading to the modulation of descending noradrenergic inhibitory pain pathways.[3] Additionally, this compound exhibits inhibitory effects on monoamine oxidase-A (MAO-A), Protein Kinase C epsilon (PKCε) translocation, and N-methyl-D-aspartate (NMDA) receptor activity, all of which are pertinent to the pathophysiology of inflammatory pain.[1][4][5] This document synthesizes the available data to provide a detailed technical overview of this compound.

Preclinical Efficacy in Inflammatory Pain Models

This compound has demonstrated significant efficacy in rodent models of inflammatory pain, most notably the Complete Freund's Adjuvant (CFA) and capsaicin-induced pain models.

Data Presentation: Preclinical Efficacy

The following tables summarize the quantitative data from key preclinical studies.

| Inflammatory Pain Model | Species | Route of Administration | Efficacy Endpoint | ED50 | ED100 | Reference |

| Complete Freund's Adjuvant (CFA) | Rat | Oral (p.o.) | Mechanical Hyperalgesia | 5.8 mg/kg | 22.3 mg/kg | [1] |

| Capsaicin-Induced Neurogenic Pain | Rat | Oral (p.o.) | Mechanical Hyperalgesia | 4.1 mg/kg | 17.9 mg/kg | [1] |

| Postoperative Pain | Rat | Oral (p.o.) | Mechanical Hyperalgesia | 4.9 mg/kg | Not Reported |

Mechanism of Action

The analgesic effect of this compound is attributed to its interaction with multiple targets within the pain signaling cascade.

Imidazoline-2 (I2) Receptor Agonism and MAO-A Inhibition

This compound is a selective ligand for the imidazoline-2 (I2) receptor.[1] A key downstream effect of this interaction is the selective inhibition of monoamine oxidase-A (MAO-A).[1] This inhibition leads to an increase in norepinephrine (B1679862) levels in the cerebral cortex and lumbar spinal cord.[1] The enhancement of noradrenergic transmission is thought to bolster the descending inhibitory pain pathways, a crucial endogenous mechanism for pain control.[3]

Inhibition of PKCε Translocation

In sensory neurons, this compound has been shown to inhibit the inflammation-induced phosphorylation and membrane translocation of Protein Kinase C epsilon (PKCε).[4] This effect is rapid, long-lasting, and mediated through a Gi protein-coupled pathway.[4] The inhibition of PKCε translocation is a significant finding, as this kinase plays a pivotal role in the sensitization of peripheral nociceptors.

Modulation of NMDA Receptor Activity

This compound also modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and chronic pain.[5] It has been shown to decrease NMDA-elicited currents in cortical neurons in a dose-dependent, reversible, and non-competitive manner.[5]

Data Presentation: In Vitro Mechanistic Data

| Target | Assay | System | Parameter | Value | Reference |

| NMDA Receptor | Whole-Cell Patch-Clamp | Primary Culture of Cortical Neurons | IC50 | 5.3 ± 0.1 µM | [5] |

Clinical Evidence in Inflammatory Pain

A Phase II clinical trial (EudraCT: 2015-001136-37) has investigated the efficacy and safety of this compound in patients with pain from knee osteoarthritis, a condition with a significant inflammatory component.[1][6]

Data Presentation: Phase II Clinical Trial in Knee Osteoarthritis

| Parameter | Placebo (n=69) | This compound (Women, 100 mg b.i.d; n=92) | This compound (Men, 200 mg b.i.d; n=52) | This compound (Pooled; n=144) | Reference |

| Baseline WOMAC Pain Score (Median) | 58 | 61 | 58 | 60 | [6] |

| Change in WOMAC Pain Score at 14 Days (Median) | -10 | -14 | -20 | -16 | [1] |

| P-value vs Placebo | - | 0.184 | 0.030 | 0.070 | [1] |

In a pre-specified subgroup analysis of patients with a metabolic phenotype (BMI ≥ 27.5 kg/m2 ), this compound showed a statistically significant and clinically relevant reduction in WOMAC pain scores compared to placebo.[1][6] The most common adverse event reported was mild headache.[1]

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

-

Induction: A single intraplantar injection of CFA is administered into the right hind paw of the rat.

-

Assessment of Hyperalgesia: Mechanical hyperalgesia is assessed using a pressure application measurement device (e.g., Randall-Selitto test). A uniformly increasing pressure is applied to the plantar surface of the paw, and the pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold (PWT).

-

Treatment: this compound or vehicle is administered orally at various doses 24 hours after CFA injection.

-

Data Analysis: The ED50 (the dose required to produce 50% of the maximum effect) is calculated from the dose-response curve.

Capsaicin-Induced Neurogenic Pain in Rats

-

Induction: A single intraplantar injection of capsaicin (B1668287) is administered into the hind paw to induce acute neurogenic inflammation and hyperalgesia.

-

Assessment of Hyperalgesia: Mechanical hyperalgesia is measured using the Randall-Selitto test, as described above, at various time points after capsaicin injection.

-

Treatment: this compound or vehicle is administered orally prior to capsaicin injection.

-

Data Analysis: The dose-dependent reversal of mechanical hyperalgesia is evaluated, and the ED50 is determined.

PKCε Translocation Assay

-

Cell Culture: Dorsal root ganglion (DRG) neurons are cultured.

-

Treatment: Cells are pre-treated with this compound or vehicle, followed by stimulation with an inflammatory mediator (e.g., bradykinin) to induce PKCε translocation.

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody specific for phospho-PKCε. A secondary antibody conjugated to a fluorescent probe is then used for visualization.

-

Imaging and Analysis: Confocal microscopy is used to visualize the subcellular localization of phospho-PKCε. The degree of membrane translocation is quantified by measuring the fluorescence intensity at the plasma membrane relative to the cytoplasm.

NMDA Receptor Activity Assay (Whole-Cell Patch-Clamp)

-

Cell Preparation: Primary cultures of cortical neurons or acute spinal cord slices are prepared.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on individual neurons. The neuron is voltage-clamped, and currents are recorded in response to the application of NMDA and its co-agonist glycine.

-

Drug Application: this compound is applied at various concentrations to the bath solution, and the effect on the NMDA-evoked current is measured.

-

Data Analysis: The percentage of inhibition of the NMDA-evoked current is calculated for each concentration of this compound, and an IC50 (the concentration required to inhibit 50% of the response) is determined.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound in Inflammatory Pain

Caption: Proposed multifactorial mechanism of action of this compound.

Experimental Workflow for Preclinical Inflammatory Pain Studies

References

- 1. Efficacy and safety of the first-in-class imidazoline-2 receptor ligand this compound in pain from knee osteoarthritis and disease phenotypes: a randomized, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randall Selitto test [panlab.com]

- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Randomized, Placebo-Controlled, Double-Blind, Phase II Clinical Trial of the First-in-Class Imidazoline-2 Receptor Ligand this compound in Pain from Knee Osteoarthritis and Disease Phenotypes - ACR Meeting Abstracts [acrabstracts.org]

The Imidazoline I2 Receptor Ligand CR4056: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

CR4056 is a novel, first-in-class small molecule that acts as a selective ligand for the imidazoline-2 (I2) receptor.[1] It has demonstrated potent analgesic properties in a wide array of preclinical models of pain, including inflammatory, neuropathic, and postoperative pain.[2][3] Furthermore, emerging evidence suggests neuroprotective effects in models of Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

Introduction

This compound, chemically identified as 2-phenyl-6-(1H-imidazol-1yl)quinazoline, is a synthetic compound developed by Rottapharm Biotech.[3][4] It is an orally administered capsule that has been investigated for the treatment of moderate to severe chronic pain in patients with osteoarthritis and for post-operative pain.[4] The compound's primary pharmacological target is the imidazoline-2 (I2) receptor, a protein whose functions are still being fully elucidated but is known to be involved in pain modulation.[3][5] this compound has progressed to Phase II clinical trials for osteoarthritis pain.[4][6]

Mechanism of Action

The analgesic and neuroprotective effects of this compound are believed to be multifactorial, stemming from its interaction with several key signaling pathways.

-

Imidazoline-2 (I2) Receptor Ligand: this compound is a potent I2 receptor ligand.[7] The analgesic effects of this compound are thought to be related to its interaction with the I2 binding site.[2] Growing evidence suggests that I2 ligands facilitate the noradrenergic inhibitory (descending) pain pathways through an innovative, allosteric molecular mechanism.[1] The analgesic action of this compound in a capsaicin-induced pain model was dose-dependently antagonized by idazoxan (B1206943), a non-selective imidazoline (B1206853) I2/α2 antagonist.[3][8]

-

Modulation of NMDA Receptor Activity: this compound has been shown to inhibit N-methyl-D-aspartate (NMDA) receptor activity.[9] In primary cultures of cortical neurons, this compound decreased NMDA- and glycine-elicited currents in a dose-dependent, reversible, and non-competitive manner.[9] This antagonism is voltage-independent and appears to involve a competitive interaction with the glycine (B1666218) co-agonist site.[9] The inhibitory effect is more potent on GluN1-GluN2B receptors compared to GluN1-GluN2A receptors.[9]

-

Inhibition of PKCε Translocation: this compound inhibits the translocation of protein kinase C epsilon (PKCε) in sensory neurons, a cellular event implicated in peripheral pain sensitization.[7][9] This effect is rapid, long-lasting, and blocked by pertussis toxin, suggesting the involvement of Gi proteins.[7] Interestingly, this inhibition of PKCε translocation appears to be independent of idazoxan-sensitive I2 binding sites.[7]

-

Anti-inflammatory and Neuroprotective Effects: In a mouse model of Alzheimer's disease (5xFAD), sub-chronic oral administration of this compound resulted in a suppression of pro-inflammatory activated microglia. The treatment also led to a reduction in the levels of TNFα in the cortex and hippocampus. Furthermore, this compound was found to increase the density of astrocytes and the expression of Apolipoprotein E (ApoE), which is involved in amyloid clearance and regulation of the microglia response.[10] The compound also restored blood-brain barrier (BBB) integrity by reducing fibrinogen extravasation.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Analgesic Efficacy of this compound

| Pain Model | Species | Route of Administration | Efficacy Endpoint | ED50 / Effective Dose | Citation |

| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Rat | Oral (p.o.) | Reversal of inflammatory pain | 5.8 mg/kg | [3][11] |

| Acute Capsaicin-Induced Neurogenic Pain | Rat | Oral (p.o.) | Blockade of mechanical hyperalgesia | 4.1 mg/kg (ED100 = 17.9 mg/kg) | [3][11] |

| Postoperative Pain (Plantar Incision) | Rat | Oral (p.o.) | Blockade of hyperalgesic response | 4.9 mg/kg | [2] |

| Bortezomib-Induced Neuropathic Pain | Rat | Oral (p.o.) | Antiallodynic effect | 0.6, 2, and 6 mg/kg (dose-related) | [12] |

| Monoiodoacetate (MIA)-Induced Osteoarthritis Pain | Rat | Oral (p.o.) | Reduction of allodynia and hyperalgesia | 2 and 6 mg/kg | [13][14] |

| Acid-Induced Muscle Allodynia | Rat | Oral (p.o.) | Reversal of allodynia | 20 and 60 mg/kg (complete reversal) | [11] |

Table 2: In Vitro Activity of this compound

| Assay | System | Parameter | Value | Citation |

| NMDA Receptor Current Inhibition | Primary cortical neurons | IC50 | 5.3 ± 0.1 µM | [9] |

| MAO-A Specific Binding Inhibition | Human recombinant | IC50 | 358 ± 12 nM | [8] |

| MAO-A Enzymatic Activity Inhibition | Human recombinant | IC50 | 202.7 ± 10.3 nM | [8] |

Table 3: Phase II Clinical Trial Results in Knee Osteoarthritis (14-day treatment)

| Patient Group | Treatment | N | Baseline WOMAC Pain (median) | Change in WOMAC Pain (median) | P-value vs. Placebo | Citation |

| Overall | Placebo | 69 | 58 | -10 | - | [6][15] |

| Overall | This compound (pooled) | 144 | 59.5 | -16 | 0.070 | [15][16] |

| Women | This compound 100 mg b.i.d. | 92 | 61 | -14 | 0.184 | [15][16] |

| Men | This compound 200 mg b.i.d. | 52 | 58 | -20 | 0.030 | [15][16] |

| Metabolic Phenotype (BMI ≥ 27.5 kg/m ²) | Placebo | 51 | - | 0 | - | [6] |

| Metabolic Phenotype (BMI ≥ 27.5 kg/m ²) | This compound (pooled) | 105 | - | -14 | 0.011 | [6] |

Experimental Protocols

In Vitro NMDA Receptor Electrophysiology

-

Cell Culture: Primary cultures of cortical neurons were prepared from rat embryos. Fibroblasts expressing different recombinant NMDA receptors (GluN1-GluN2A or GluN1-GluN2B) were also used.[9]

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed. NMDA-evoked currents were elicited by the application of NMDA and glycine.[9]

-

Drug Application: this compound and other drugs were applied via a Y-tube perfusion system.[9]

-

Data Analysis: The reduction of NMDA-evoked current by this compound was measured to determine the IC50 value. The voltage dependence and the effect of varying glycine concentrations were also assessed.[9]

Capsaicin-Induced Mechanical Hyperalgesia in Rats

-

Animals: Male Wistar rats were used.[8]

-

Induction of Hyperalgesia: A baseline pain threshold was measured using the Randall-Selitto test. Capsaicin (B1668287) (10 μL of a 1 mg/mL solution) was injected into the plantar surface of the right hind paw.[8]

-

Drug Administration: Sixty minutes after capsaicin injection, animals were orally dosed with this compound (3–30 mg/kg) or its vehicle. In mechanistic studies, antagonists like idazoxan were administered 15 minutes before this compound.[8]

-

Pain Threshold Measurement: The mechanical withdrawal threshold was measured at various time points after drug administration to assess the anti-hyperalgesic effect.[8]

Phase II Clinical Trial in Knee Osteoarthritis

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial was conducted.[15]

-

Patient Population: Patients with knee osteoarthritis and moderate to severe pain were enrolled.[15]

-

Treatment: Patients received either this compound (100 mg b.i.d. for women, 200 mg b.i.d. for men) or a placebo for 14 days.[15]

-

Primary Outcome: The primary endpoint was the change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain score (on a 0-100 scale) from baseline compared to placebo.[15]

-

Phenotyping: Patients were also categorized into different osteoarthritis phenotypes, including a metabolic phenotype (BMI ≥ 27.5 kg/m ²).[15]

Visualizations

Caption: Proposed mechanism of action of this compound.

Caption: General experimental workflow for preclinical pain models.

References

- 1. Rottapharm Biotech’s analgesic this compound meets the right OA phenotype - Rottapharm Biotech [rottapharmbiotech.com]

- 2. | BioWorld [bioworld.com]

- 3. dovepress.com [dovepress.com]

- 4. CR-4056 by Rottapharm Biotech for Osteoarthritis Pain: Likelihood of Approval [pharmaceutical-technology.com]

- 5. This compound, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Randomized, Placebo-Controlled, Double-Blind, Phase II Clinical Trial of the First-in-Class Imidazoline-2 Receptor Ligand this compound in Pain from Knee Osteoarthritis and Disease Phenotypes - ACR Meeting Abstracts [acrabstracts.org]

- 7. This compound, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analgesic efficacy of this compound, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Modulation of NMDA receptor activity by this compound, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of this compound, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of the first-in-class imidazoline-2 receptor ligand this compound in pain from knee osteoarthritis and disease phenotypes: a randomized, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rottapharm Biotech: POC in osteoarthritis pain - European Biotechnology Magazine [european-biotechnology.com]

CR4056: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Therapeutic Potential of a Novel I2-Imidazoline Receptor Ligand

Abstract

CR4056 is a novel, orally active analgesic drug candidate that acts as a selective ligand for the imidazoline (B1206853) I2 receptor.[1] It has demonstrated significant efficacy in a variety of animal models of inflammatory, neuropathic, and postoperative pain.[1][2] Furthermore, emerging research suggests its potential therapeutic application in neurodegenerative diseases such as Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 6-(1H-imidazol-1-yl)-2-phenylquinazoline, is a small molecule with a distinct heterocyclic structure.[1][5] Its chemical identity and fundamental properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 6-(1H-imidazol-1-yl)-2-phenylquinazoline | [1][5] |

| Molecular Formula | C17H12N4 | [1] |

| CAS Number | 1004997-71-0 | [1] |

| PubChem CID | 24898732 | [1] |

| SMILES | C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4 | [1][5] |

| InChI | InChI=1S/C17H12N4/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21/h1-12H | [1] |